molecular formula C8H13F2NO3 B1478287 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid CAS No. 2098117-50-9

2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid

Cat. No.: B1478287
CAS No.: 2098117-50-9
M. Wt: 209.19 g/mol
InChI Key: XEZFOJLEPNKRKS-UHFFFAOYSA-N
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Description

2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C8H13F2NO3 and its molecular weight is 209.19 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring allows it to form stable interactions with enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific receptors or enzymes on the cell surface, it can modulate signaling cascades, leading to changes in gene expression and metabolic activity. These effects can vary depending on the cell type and the concentration of the compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to fit into the active sites of enzymes, either blocking substrate access or facilitating the catalytic process. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may be observed at very high doses, indicating a threshold beyond which the compound becomes harmful. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can influence the levels of specific metabolites and alter the overall metabolic flux. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects, making it an important factor in its biochemical analysis .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. Understanding its localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

2-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO3/c1-14-4-6-2-8(9,10)5-11(6)3-7(12)13/h6H,2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZFOJLEPNKRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(CN1CC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid
Reactant of Route 2
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid
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2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid
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2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid
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2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid
Reactant of Route 6
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.